Product packaging for Canrenoate sodium(Cat. No.:CAS No. 5285-14-3)

Canrenoate sodium

Cat. No.: B12779690
CAS No.: 5285-14-3
M. Wt: 380.5 g/mol
InChI Key: MVNXTEDSNSFROP-RYVBEKKQSA-M
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NaO4 B12779690 Canrenoate sodium CAS No. 5285-14-3

Properties

CAS No.

5285-14-3

Molecular Formula

C22H29NaO4

Molecular Weight

380.5 g/mol

IUPAC Name

sodium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C22H30O4.Na/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16-,17+,18+,20+,21+,22-;/m1./s1

InChI Key

MVNXTEDSNSFROP-RYVBEKKQSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C.[Na+]

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Transformations

  • The synthesis often begins with steroidal precursors such as androstenedione or related compounds derived from natural sources like eucrypti king.
  • Initial steps include etherification, oxygen bridge formation, dehydrogenation, and ring expansion to form intermediate steroid compounds.
  • Hydrolysis reactions are employed to convert ring-extended esters at the C17 position into carboxylates, followed by acid treatment to form carboxylic acids and carbonyl groups at C3. This can be done either stepwise using alkaline and acidic substances or directly with acidic substances.
  • Common reagents include sodium hydroxide (5% aqueous solution) for alkaline hydrolysis and hydrochloric acid (10% aqueous solution) for acidic hydrolysis.

Deesterification and Decarboxylation

  • The steroid intermediate undergoes deesterification or decarboxylation to remove ester groups and prepare the molecule for further functionalization.
  • This step is crucial for converting the steroid into a form suitable for dehydrogenation and final product formation.

Dehydrogenation Reaction

  • Dehydrogenation is performed to introduce double bonds and finalize the steroid structure of canrenone, a key intermediate.
  • The reaction conditions are mild, typically carried out at 0–60 °C, preferably 20–60 °C.
  • The reaction mixture includes:
    • A third solvent such as methanol, ethanol, propanol, dichloromethane, chloroform, acetone, ethyl acetate, or N,N-dimethylformamide.
    • A dehydrating agent, preferably orthoformate compounds like trimethyl orthoformate or triethyl orthoformate.
    • A catalyst, which can be an acid (concentrated hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) or acid salts (triethylamine hydrohalide, triethylamine sulfate, pyridine hydrohalide).
    • A dehydrogenation reagent such as benzoquinone, chloranil, or 2,3-dichloro-5,6-dicyano-p-benzoquinone.
  • After reaction completion, alkali washing with sodium hydroxide, potassium carbonate, or nitrogen-containing amines like pyridine is performed to remove impurities and improve purity.

Isolation and Purification

  • The reaction mixture is subjected to filtration, washing, and drying steps.
  • The product can be isolated by adding the reaction mixture to aqueous sodium chloride solution, followed by cooling, filtration, and drying.
  • Purity is enhanced by alkali washing and removal of residual solvents and by-products.

Conversion to Canrenoate Sodium

  • The final step involves neutralization of canrenoic acid with sodium hydroxide to form the sodium salt, this compound.
  • This salt form improves water solubility and bioavailability.
  • The product is typically obtained as a light-yellow to tan powder that mixes with water, though aqueous solutions may contain some insoluble matter.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Starting material Androstenedione or steroid precursors Base steroid framework Derived from natural sources
Hydrolysis 5% NaOH (alkaline), 10% HCl (acidic) Conversion of esters to carboxylates and acids Stepwise or direct acidic hydrolysis
Deesterification/Decarboxylation Mild acidic or alkaline conditions Removal of ester groups Prepares for dehydrogenation
Dehydrogenation Solvent (methanol, dichloromethane, etc.), orthoformates, acid catalyst, benzoquinone reagents Introduction of double bonds, formation of canrenone Mild temperature (20–60 °C)
Alkali washing NaOH, K2CO3, pyridine Removal of impurities Improves purity and product quality
Isolation and drying Filtration, aqueous NaCl solution, drying Solid product isolation Yields light-yellow to tan powder
Salt formation Neutralization with NaOH Formation of this compound Enhances solubility

Research Findings and Advantages of Modern Methods

  • The described synthesis route offers mild reaction conditions, reducing the use of hazardous reagents and minimizing wastewater generation.
  • The process is environmentally friendly and suitable for scale-up production.
  • The quality of the final canrenone and this compound products is high, with improved appearance and purity compared to older methods.
  • Use of orthoformate dehydrating agents and benzoquinone derivatives as dehydrogenation reagents enhances reaction efficiency and yield.
  • Alkali washing steps are critical for removing impurities and ensuring pharmaceutical-grade purity.

Analytical and Quality Control Considerations

  • Identification and purity tests for this compound include:
    • Coloration, precipitation, and decomposition reactions.
    • Infrared and ultraviolet-visible absorption spectrometry.
    • Nuclear magnetic resonance (NMR) spectroscopy.
    • Chromatography techniques.
    • Tests for acidity, alkalinity, halides, and other impurities.
  • Physical properties such as melting point, refractive index, and specific gravity are monitored.
  • Stability studies confirm that this compound remains stable in aqueous solutions under various storage conditions.

Chemical Reactions Analysis

Types of Reactions: Sodium aldadiene undergoes various chemical reactions, including:

    Oxidation: Sodium aldadiene can be oxidized to form hydroxylated derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of sodium aldadiene can lead to the formation of reduced spirolactone derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Sodium aldadiene can participate in substitution reactions, where one of its functional groups is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.

Major Products:

    Oxidation: Hydroxylated derivatives of sodium aldadiene.

    Reduction: Reduced spirolactone derivatives.

    Substitution: Various substituted spirolactone compounds.

Scientific Research Applications

Cardiovascular Applications

Canrenoate sodium is extensively used in managing conditions related to hypertension and heart failure. Its mechanism involves antagonizing aldosterone, which helps in reducing blood pressure and promoting natriuresis (the excretion of sodium in urine).

  • Hypertension Management : Clinical studies have demonstrated that this compound effectively lowers blood pressure in patients with essential hypertension. For instance, a study indicated that administration of this compound resulted in a significant reduction in both systolic and diastolic blood pressure levels (from 159/105 mm Hg to 141/94 mm Hg) .
  • Heart Failure Treatment : In patients with congestive heart failure, this compound has shown efficacy in improving symptoms related to fluid overload. It aids in reducing edema and improving exercise tolerance, making it a valuable adjunct therapy in heart failure management .

Nephrological Applications

This compound is also utilized in treating various renal conditions due to its diuretic properties.

  • Diuretic Effects : As a potassium-sparing diuretic, this compound helps prevent hypokalemia (low potassium levels) while promoting diuresis. This is particularly beneficial for patients who require fluid management without the risk of potassium loss .
  • Chronic Kidney Disease : Research indicates that this compound may provide renal protective effects by mitigating the progression of chronic kidney disease through its action on the renin-angiotensin-aldosterone system (RAAS) .

Endocrinological Applications

The compound's role as an aldosterone antagonist makes it significant in treating conditions associated with excess aldosterone.

  • Primary Hyperaldosteronism : this compound is used in managing primary hyperaldosteronism (Conn's syndrome), where it helps control hypertension and correct electrolyte imbalances caused by excessive aldosterone secretion .
  • Adrenal Insufficiency : In cases of adrenal insufficiency, especially when combined with other therapies, this compound aids in managing fluid balance and blood pressure .

Research Applications

Beyond clinical uses, this compound is employed in various research settings to investigate its pharmacological properties and potential therapeutic roles.

  • Mechanistic Studies : Research has focused on understanding the molecular mechanisms underlying the action of this compound as a mineralocorticoid receptor antagonist. Studies have shown that it competes with aldosterone for binding to mineralocorticoid receptors, influencing gene expression related to sodium retention .
  • Cancer Research : Emerging studies suggest potential applications of this compound in oncology, particularly concerning its effects on tumor growth regulation through modulation of steroid hormone receptors .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A patient with resistant hypertension was treated with this compound alongside conventional antihypertensive medications. The treatment resulted in significant blood pressure control and improved quality of life over six months .
  • Case Study 2 : In a cohort study involving patients with chronic kidney disease, those treated with this compound exhibited slower progression of renal impairment compared to those who did not receive the treatment. The results suggest a protective effect against renal function decline .

Mechanism of Action

Sodium aldadiene exerts its effects by inhibiting the action of aldosterone, a hormone that regulates sodium and potassium levels in the body. It competes with aldosterone for binding to its receptor, thereby blocking its effects. This inhibition leads to increased excretion of sodium and water, reducing blood pressure and alleviating conditions associated with aldosterone excess.

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Spironolactone
  • Canrenone
  • Eplerenone

Q & A

Q. How can researchers address publication bias in this compound’s negative or neutral trial results?

  • Answer: Pre-register trials on platforms like ClinicalTrials.gov to ensure transparency. Submit negative findings to journals endorsing the AllTrials initiative. Use funnel plots and Egger’s regression to detect bias in systematic reviews .

Tables: Key Methodological Considerations

Aspect Recommendation References
Dose Standardization Use USP-grade this compound; validate purity via NMR
Confounder Control Adjust for creatinine clearance in renal studies
Data Transparency Share raw datasets via repositories like Figshare

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